![molecular formula C17H23N3O4S B5625782 2-oxo-1-phenyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B5625782.png)
2-oxo-1-phenyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including structures similar to the compound , often involves multi-step synthetic routes. One approach might involve the reaction of pyrrolidine-based moieties with carboxylic acid derivatives or sulfonyl chlorides to introduce the sulfonyl group. An example is the water-mediated synthesis of pyrrolidine derivatives, where a three-component reaction involving malonamide, aldehyde, and malononitrile in water is used, showcasing the versatility of pyrrolidine in organic synthesis (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure and conformation of pyrrolidine derivatives can be elucidated using techniques like X-ray diffraction and computational methods. For instance, studies on similar compounds have shown that these molecules can adopt different conformations depending on the substitution pattern and the nature of the substituents. The planarity of the pyrrolidine ring and its substituents plays a crucial role in the molecule's overall conformation and, consequently, its reactivity and interaction with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
Pyrrolidine derivatives can undergo various chemical reactions, including acylations, Michael additions, and ring transformations, which are pivotal in modifying the structure for enhanced biological activity or for the synthesis of complex molecules. The presence of the sulfonyl group and the carboxamide moiety in the compound can significantly influence its reactivity, allowing for selective modifications at these sites (Ito et al., 1984).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. The introduction of sulfonyl and carboxamide groups can affect these properties by altering the molecule's polarity and hydrogen bonding capability. X-ray powder diffraction data can provide insights into the crystalline structure, which is essential for understanding the compound's stability and formulation (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties of the compound, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by its functional groups. The sulfonyl group, for instance, can enhance the acidity of adjacent hydrogens, while the carboxamide moiety may participate in hydrogen bonding, affecting the compound's interaction with biological molecules and its overall reactivity (Gazizov et al., 2015).
Propriétés
IUPAC Name |
2-oxo-1-phenyl-N-(2-pyrrolidin-1-ylsulfonylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c21-16(18-9-13-25(23,24)19-10-4-5-11-19)15-8-12-20(17(15)22)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVXMZOYZLSKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCNC(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-1-phenyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

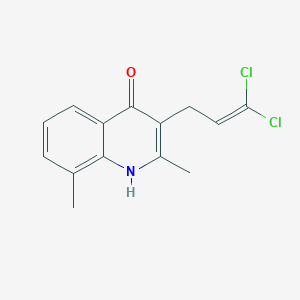
![4-[1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]thiomorpholine](/img/structure/B5625706.png)
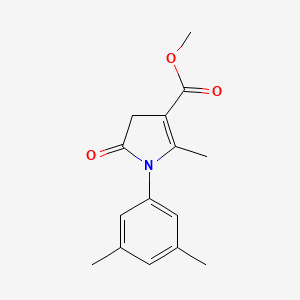
![4-(1H-pyrazol-3-yl)-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5625719.png)
![1-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5625724.png)
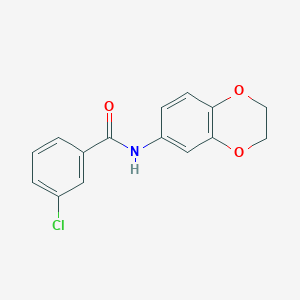
![methyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5625737.png)
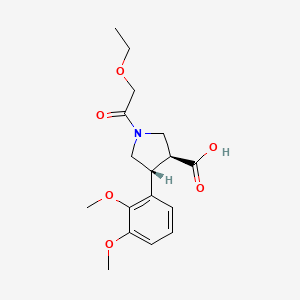
![[methyl(2-pyrrolidin-1-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5625751.png)
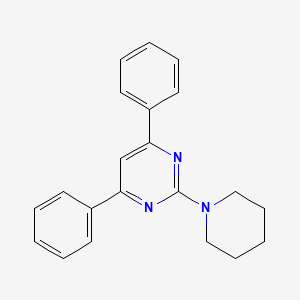
![1-(4-chlorobenzyl)-N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5625781.png)
![N-{[8-(2-methylthieno[3,2-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]dec-2-yl]methyl}acetamide](/img/structure/B5625793.png)
![2-(pyridin-2-ylmethyl)-9-(3-pyridin-3-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5625796.png)
![2-(3-methylbutyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5625803.png)